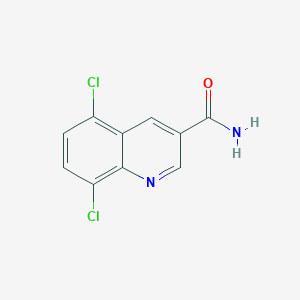
5,8-Dichloroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dichloroquinoline-3-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloroquinoline-3-carboxamide typically involves the reaction of 5,8-dichloroquinoline with a suitable amine under specific conditions. One common method involves the use of 5,8-dichloroquinoline-3-carboxylic acid as a starting material, which is then converted to the carboxamide derivative through amidation reactions. The reaction conditions often include the use of coupling reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
5,8-Dichloroquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Amidation Reactions: The carboxamide group can participate in further amidation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical research.
Medicine: Quinoline derivatives, including 5,8-Dichloroquinoline-3-carboxamide, are being investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5,8-Dichloroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to modulate immune responses has also been studied, particularly in the context of autoimmune diseases .
類似化合物との比較
Similar Compounds
5,7-Dichloroquinoline-3-carboxamide: Similar in structure but with different substitution patterns on the quinoline ring.
6-Bromo-4,8-Dichloroquinoline-3-carboxamide: Contains a bromine atom in addition to the chlorine atoms, leading to different chemical properties and biological activities.
Uniqueness
5,8-Dichloroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific protein kinases and modulate immune responses sets it apart from other quinoline derivatives .
特性
分子式 |
C10H6Cl2N2O |
|---|---|
分子量 |
241.07 g/mol |
IUPAC名 |
5,8-dichloroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-2-8(12)9-6(7)3-5(4-14-9)10(13)15/h1-4H,(H2,13,15) |
InChIキー |
QMHJRPXKNXGSKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1Cl)C=C(C=N2)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



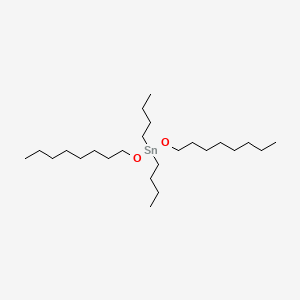
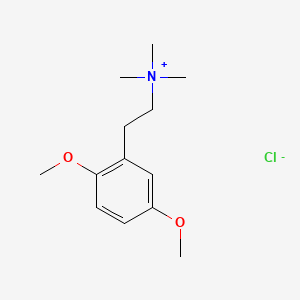
![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)


![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
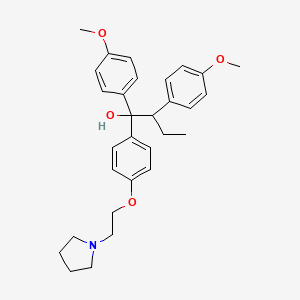
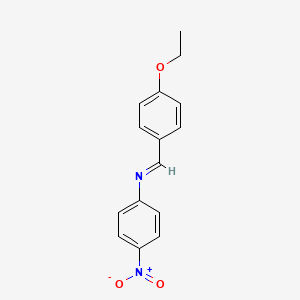
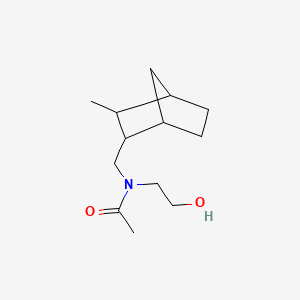
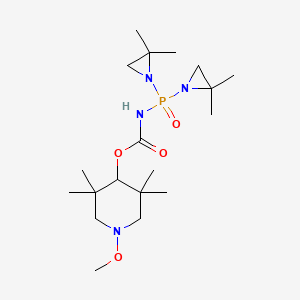

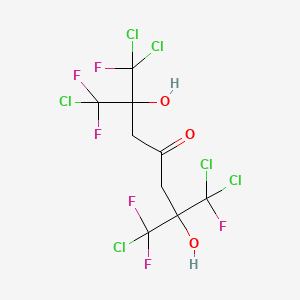
![2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B13737951.png)
